molecular formula C13H25NO B14142827 Piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- CAS No. 88883-10-7

Piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)-

Katalognummer: B14142827
CAS-Nummer: 88883-10-7
Molekulargewicht: 211.34 g/mol
InChI-Schlüssel: WNVSWLWUPQMHQK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- is a derivative of piperidine, a heterocyclic amine with a six-membered ring containing one nitrogen atom This compound is characterized by the presence of five methyl groups and an allyloxy group attached to the piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- typically involves the alkylation of 1,2,2,6,6-pentamethylpiperidine with an allyl halide. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction conditions often include an inert atmosphere and a solvent like tetrahydrofuran (THF) or dimethylformamide (DMF) to ensure the reaction proceeds efficiently .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as distillation or recrystallization to obtain the desired compound in high purity .

Analyse Chemischer Reaktionen

Types of Reactions

Piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the allyloxy group can yield epoxides or aldehydes, while reduction can produce saturated piperidine derivatives .

Wissenschaftliche Forschungsanwendungen

Piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a bioactive compound with various biological activities.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of piperidine, 1,2,2,6,6-pentamethyl-4-(2-propenyloxy)- involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This structural feature differentiates it from other similar compounds and enhances its utility in various research and industrial contexts .

Eigenschaften

CAS-Nummer

88883-10-7

Molekularformel

C13H25NO

Molekulargewicht

211.34 g/mol

IUPAC-Name

1,2,2,6,6-pentamethyl-4-prop-2-enoxypiperidine

InChI

InChI=1S/C13H25NO/c1-7-8-15-11-9-12(2,3)14(6)13(4,5)10-11/h7,11H,1,8-10H2,2-6H3

InChI-Schlüssel

WNVSWLWUPQMHQK-UHFFFAOYSA-N

Kanonische SMILES

CC1(CC(CC(N1C)(C)C)OCC=C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.